Abiocine; DHSM; DST

Description

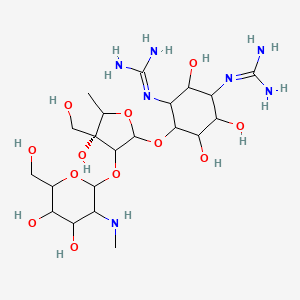

Abiocine is a trademark for dihydrostreptomycin (DHSM), a semi-synthetic aminoglycoside antibiotic derived from streptomycin via catalytic hydrogenation . DHSM shares structural and functional similarities with streptomycin but exhibits reduced ototoxicity and nephrotoxicity in some formulations. It is used to treat bacterial infections in humans and animals, including tuberculosis and Gram-negative infections.

DHSM (Dihydrostreptomycin) is chemically defined as O-2-deoxy-2-(methylamino)-α-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-(hydroxymethyl)-α-L-lyxofuranosyl-(1→4)-N,N'-bis(aminomethylidene)-D-streptamine (C₂₁H₄₁N₇O₁₂, MW: 583.59) . Its derivatives, such as the sulfate salt (CAS 5490-27-7), are widely used in veterinary medicine.

DST in this context refers to dihydrostreptomycin, as it is listed as a synonym for DHSM in pharmacological databases . However, "DST" may also denote unrelated terms in other contexts, such as the Dermal Sensitisation Threshold (toxicology) or bio-inspired surface textures (material science) . This article focuses on DST solely as a synonym for DHSM.

Properties

Molecular Formula |

C21H41N7O12 |

|---|---|

Molecular Weight |

583.6 g/mol |

IUPAC Name |

2-[3-(diaminomethylideneamino)-4-[(4R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,21-/m1/s1 |

InChI Key |

ASXBYYWOLISCLQ-YIPNGZDRSA-N |

Isomeric SMILES |

CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized through the reduction of streptomycin. The reduction process involves the use of hydrogen gas in the presence of a palladium catalyst. This reaction converts the aldehyde group in streptomycin to a hydroxyl group, resulting in dihydrostreptomycin .

Industrial Production Methods: Industrial production of dihydrostreptomycin typically involves fermentation processes using the bacterium Streptomyces griseus. The fermentation medium often contains glucose and soyabean meal, which provide the necessary nutrients for bacterial growth and antibiotic production. The fermentation process is followed by extraction and purification steps to isolate dihydrostreptomycin .

Chemical Reactions Analysis

Deamidination Reactions

DHSM contains two guanidino groups at positions 1 and 3 of its streptidine moiety. Controlled ammonolysis at 100°C selectively removes these groups, yielding mono- or di-deamidino derivatives :

| Reaction Conditions | Products Formed | Yield Ratio | Antibacterial Activity (vs. DHSM) |

|---|---|---|---|

| NH₃, 100°C, 24 hrs | 1-Deamidino-DHSM (1) | 6 | Weak (similar to bluensomycin) |

| NH₃, 100°C, 24 hrs | 3-Deamidino-DHSM (2) | 2 | Nearly inactive |

| NH₃, 100°C, 24 hrs | 1,3-Di(deamidino)-DHSM (3) | 3 | Inactive |

Key Findings :

-

The 3-guanidino group is critical for antibacterial activity. Its removal abolishes activity, while 1-deamidino-DHSM retains partial efficacy .

-

Ammonolysis proceeds faster at the 1-guanidino group due to neighboring hydroxyl groups at C-2 and C-6, which stabilize intermediates .

Acylation and Substitution Reactions

The amino groups of DHSM participate in nucleophilic substitution reactions. For example:

-

1-N-Acylation : Reacting 1-deamidino-DHSM with (S)-4-amino-2-hydroxybutyryl chloride produces derivatives with modified pharmacological profiles .

-

Halogenation : Thionyl chloride or phosphorus tribromide introduces halogen atoms, altering solubility and target interactions .

Mechanistic Insight :

-

Copper complexation studies reveal that deamidinated derivatives form distinct coordination geometries, influencing their reactivity and stability .

Oxidation and Reduction Pathways

-

Oxidation : DHSM’s hydroxyl and amine groups are susceptible to oxidation. Potassium permanganate under acidic conditions generates oxidized derivatives, though these often exhibit reduced bioactivity .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces double bonds in the streptidine moiety, though DHSM itself is already a hydrogenated form of streptomycin .

Biological Implications

Derivatization profoundly impacts DHSM’s interactions with bacterial ribosomes:

-

1-Deamidino-DHSM : Retains weak binding to the 16S rRNA A-site, enabling residual protein synthesis inhibition .

-

3-Deamidino-DHSM : Lacks critical hydrogen-bonding capacity, rendering it ineffective .

Analytical Advances

Recent innovations in mass spectrometry (e.g., acoustic droplet ejection-MS) enable rapid, high-throughput analysis of DHSM reaction outcomes, accelerating derivative screening . Meanwhile, projects like MOSAIC aim to resolve reaction mechanisms at atomic resolution using advanced electron microscopy .

Scientific Research Applications

Dihydrostreptomycin has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.

Biology: Research on dihydrostreptomycin has provided insights into bacterial resistance mechanisms and the role of ribosomal proteins in protein synthesis.

Medicine: Although its use in humans has been limited due to ototoxicity, dihydrostreptomycin has been used in veterinary medicine to treat bacterial infections in animals.

Industry: The compound is used in the agricultural industry to control bacterial diseases in crops and honeybees

Mechanism of Action

Dihydrostreptomycin exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The result is the death of the bacterial cell. The compound is actively transported across the bacterial cell membrane, and its interaction with the ribosome is irreversible .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of DHSM (Abiocine/DST) and Streptomycin (SM)

| Property | DHSM (Abiocine/DST) | Streptomycin (SM) |

|---|---|---|

| Molecular Formula | C₂₁H₄₁N₇O₁₂ | C₂₁H₃₉N₇O₁₂ |

| Molecular Weight | 583.59 g/mol | 581.58 g/mol |

| Key Modification | Hydrogenation at C₁₀ position | No hydrogenation |

| Cross-Reactivity* | 90.6% with SM antibodies | 100% (reference) |

| Toxicity Profile | Lower ototoxicity | Higher ototoxicity |

| Applications | Human/veterinary infections | Tuberculosis, plague |

*Cross-reactivity data from immunoassays using monoclonal antibodies .

Key Research Findings

Synthesis and Stability :

- DHSM is synthesized via hydrogenation of streptomycin, resulting in a saturated bond at the C₁₀ position. This modification enhances stability but reduces binding affinity to ribosomal RNA compared to SM .

- In contrast, SM derivatives like dihydrostreptomycin-3-α-glucuronide show improved solubility but lower antimicrobial activity .

Immunological Cross-Reactivity: Anti-SM monoclonal antibodies exhibit 90.6% cross-reactivity with DHSM due to shared epitopes, but negligible reactivity with other aminoglycosides (e.g., gentamicin, neomycin) . This cross-reactivity complicates residue detection in food safety assays, necessitating high-specificity antibodies for regulatory compliance .

Toxicological Differences :

- DHSM sulfate has a higher lethal dose (LD₅₀) in rodents (450 mg/kg) compared to SM sulfate (350 mg/kg), correlating with reduced acute toxicity .

- Both compounds accumulate in renal tissues, but DHSM’s slower dissociation from renal cells may prolong excretion times .

Regulatory and Clinical Use :

- DHSM is preferred in veterinary medicine for its broader safety margin, while SM remains critical in multidrug-resistant tuberculosis regimens .

- Biosimilarity assessments for DHSM formulations require comparative studies on purity (>98%), potency (≥650 µg/mg), and impurity profiles to match reference products .

Comparative Data with Other Aminoglycosides

Table 2: Pharmacokinetic and Pharmacodynamic Profiles

| Parameter | DHSM (Abiocine) | Streptomycin | Gentamicin |

|---|---|---|---|

| Half-Life (hours) | 2.5–3.5 | 2.0–3.0 | 1.5–2.5 |

| Protein Binding (%) | 10–20 | 30–35 | <10 |

| MIC₉₀ (µg/mL)* | 4.0 | 2.0 | 1.0 |

| Nephrotoxicity Risk | Moderate | High | High |

MIC₉₀: Minimum inhibitory concentration for *E. coli .

Ambiguities and Limitations

- Terminology Conflicts: "DHSM" may also refer to dihydrosphingomyelin, a sphingolipid involved in membrane biology . Similarly, "DST" in material science denotes surface treatments altering dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.